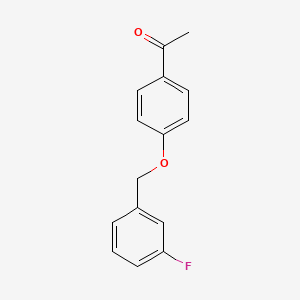
1-(4-fluorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives involves complex reactions, aiming to introduce specific functional groups that contribute to the compound's activity and properties. Studies on the synthesis of similar compounds, such as tetrahydroisoquinolines, involve multi-step processes including condensation, sulfonation, and alkylation reactions to achieve the desired molecular structure (Hara et al., 1985).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to 1-(4-fluorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide involves the examination of crystal structures and intramolecular hydrogen bonding. For example, the structural study of related tetrahydroisoquinoline derivatives reveals information on tautomeric forms and the stabilization effect of intramolecular hydrogen bonds (Mikhailov et al., 2016).
Chemical Reactions and Properties
The chemical reactivity and properties of tetrahydroquinoline derivatives are influenced by their functional groups. Sulfonamide and fluorine groups can significantly affect the compound's interaction with biological targets and its overall reactivity. Studies on similar molecules have explored their binding and inhibitory activities, demonstrating the impact of these groups on the compound's biological properties (Romero et al., 2004).
Physical Properties Analysis
The physical properties of tetrahydroquinoline derivatives, including solubility, melting point, and stability, are crucial for their practical applications. These properties are determined by the compound's molecular structure, particularly the nature and position of substituents on the tetrahydroquinoline core. Analytical techniques such as high-performance liquid chromatography (HPLC) have been employed to analyze these compounds, providing insights into their behavior under various conditions (Inoue et al., 2008).
Chemical Properties Analysis
The chemical properties of 1-(4-fluorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide and related compounds, such as their reactivity towards different chemical agents and stability under various chemical conditions, are essential for understanding their potential applications. Studies on the reactivity of similar compounds provide valuable information on their potential as intermediates in the synthesis of more complex molecules (Busujima et al., 2016).
Aplicaciones Científicas De Investigación
Antibacterial Applications
The antibacterial properties of fluoroquinolones, which share a resemblance with the fluoroaryl component of the compound, have been extensively studied. For instance, research into 1,4-dihydro-1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid demonstrates broad antibacterial activity, suggesting that the fluoroaryl segment could contribute to antimicrobial efficacy (Goueffon, Montay, Roquet, & Pesson, 1981).
Vasodilation Activity
Compounds with tetrahydroisoquinoline derivatives have shown potent DA1 agonistic activities, indicating potential for renal vasodilation applications. This suggests that tetrahydroquinoline derivatives in the compound could offer therapeutic avenues in cardiovascular research (Anan, Tanaka, Tsuzuki, Yokota, Yatsu, & Fujikura, 1996).
Enzyme Inhibition
Research involving methanesulfonyl fluoride and its interactions with acetylcholinesterase highlights the potential of methanesulfonamide-based compounds to act as enzyme inhibitors. These findings imply possible applications in designing inhibitors for specific enzymes (Kitz & Wilson, 1963).
Neurotransmitter Regulation
Studies on 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines as inhibitors of phenylethanolamine N-methyltransferase (PNMT) suggest that the sulfonamide and tetrahydroquinoline components can be tailored for selective inhibition of enzymes involved in neurotransmitter regulation, indicating potential for neurological and psychiatric disorder treatments (Grunewald, Seim, Regier, Martin, Gee, Drinkwater, & Criscione, 2006).
Catalytic Asymmetric Synthesis
The catalytic asymmetric addition to cyclic N-acyl-iminium using sulfone-bearing compounds demonstrates the utility of such structures in synthetic chemistry, specifically in generating compounds with quaternary stereocenters (Bhosale, Císařová, Kamlar, & Veselý, 2022). This highlights potential applications in the development of novel synthetic pathways and drug discovery.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-20-16-8-7-15(10-13(16)4-9-17(20)21)19-24(22,23)11-12-2-5-14(18)6-3-12/h2-3,5-8,10,19H,4,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFNUKWIEXOLPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

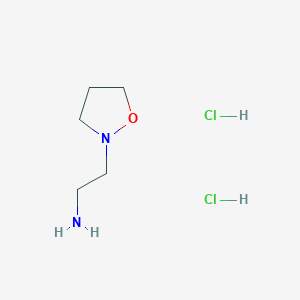
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2496021.png)
![N-(1-cyanocyclobutyl)-N,1,3-trimethyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2496022.png)
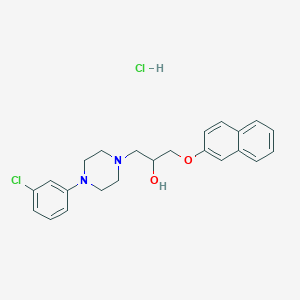

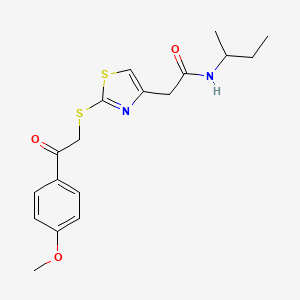
![(5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylidene-3-(thiomorpholin-4-ylmethyl)imidazolidin-4-one](/img/structure/B2496028.png)
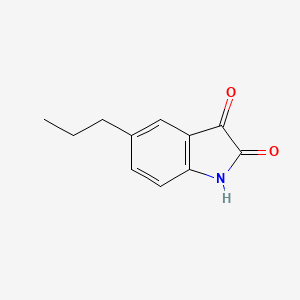
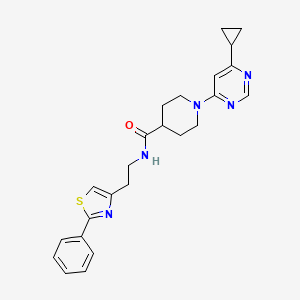
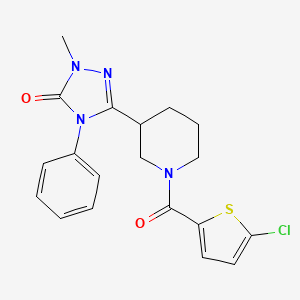
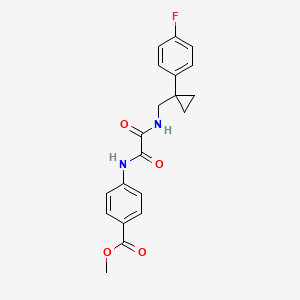
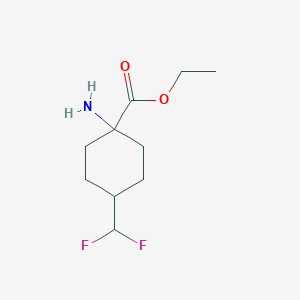
![4-[(5,6-dichloropyridin-3-yl)sulfonyl]-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2496038.png)
